5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol
Overview
Description
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol is a heterocyclic compound that features a pyrimidine ring substituted with nitro and trifluoromethyl groups
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Safety and Hazards
The safety data sheet for 6-Hydroxy-5-nitro-2-picoline indicates that it is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyrimidine precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(trifluoromethyl)benzimidazole
- 5-Trifluoromethyl-2-formylphenylboronic acid
- 5-Nitro-2-furaldehyde
Uniqueness
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol is unique due to its combination of a nitro group and a trifluoromethyl group on a pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydro-1H-pyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O4/c6-5(7,8)4-9-2(12)1(11(14)15)3(13)10-4/h4,9,12H,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNSBQRDVGWVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=C(C(=O)N1)[N+](=O)[O-])O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743254 | |
Record name | 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-62-0 | |
Record name | 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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